5-Methoxyanthranilic acid HCl

Vue d'ensemble

Description

5-Methoxyanthranilic acid HCl is a chemical compound with the molecular formula C8H9NO3.HCl and a molecular weight of 203.62 . It is also known as 2-Amino-5-methoxybenzoic acid hydrochloride. This compound is a derivative of anthranilic acid and is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Methoxyanthranilic acid HCl can be synthesized by dissolving 5-methoxyanthranilic acid in a suitable solvent such as PBS (phosphate-buffered saline) at pH 7.4. The solution is stirred with heating at 40°C until fully dissolved, and the pH is adjusted to 7.4 with NaOH . This method ensures the compound is in its hydrochloride form, which is more stable and soluble.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxyanthranilic acid HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions where the methoxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anti-inflammatory Agents

5-MA HCl is recognized for its potential as a non-steroidal anti-inflammatory drug (NSAID). It belongs to the class of anthranilic acid derivatives, which includes several established NSAIDs like mefenamic acid and flufenamic acid. These compounds exert their effects by inhibiting cyclooxygenase enzymes, thus reducing inflammation and pain .

2. Antioxidant Properties

Research indicates that 5-MA HCl exhibits antioxidant activity, which can protect cells from oxidative stress. This property is particularly beneficial in developing treatments for conditions related to oxidative damage, such as neurodegenerative diseases .

3. Antimicrobial Activity

Studies have shown that 5-MA HCl possesses antimicrobial properties, making it a candidate for use in formulations aimed at combating bacterial infections. Its efficacy against various pathogens suggests its potential role in developing new antimicrobial agents .

Biochemical Research Applications

1. Enzyme Inhibitors

5-MA HCl has been utilized in biochemical research as an inhibitor of specific enzymes. For instance, it has been employed to study the inhibition of protein kinases, which play crucial roles in cell signaling pathways .

2. DNA Modification Studies

Recent studies have explored the use of 5-MA HCl in site-specific N-alkylation of DNA oligonucleotides, demonstrating its utility in genetic engineering and synthetic biology applications. This method allows for precise modifications that can enhance the functionality of nucleic acids .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Methoxyanthranilic acid HCl involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as L-amino-acid oxidase, which catalyzes its oxidation . This interaction can lead to various biochemical effects, including changes in cellular metabolism and signaling pathways.

Comparaison Avec Des Composés Similaires

5-Methoxyanthranilic acid HCl can be compared with other similar compounds such as:

Anthranilic acid: A precursor to this compound, used in the synthesis of various aromatic compounds.

4-Methoxyanthranilic acid: Another derivative of anthranilic acid with similar chemical properties but different substitution patterns.

2-Amino-5-methoxybenzoic acid: The non-hydrochloride form of this compound, used in similar applications

These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.

Activité Biologique

5-Methoxyanthranilic acid hydrochloride (5-MA HCl) is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 5-MA HCl, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

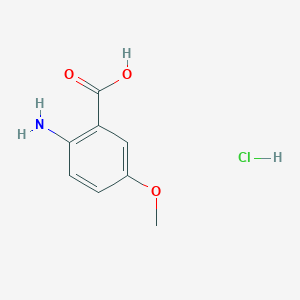

5-MA HCl is an anthranilic acid derivative characterized by the presence of a methoxy group at the 5-position. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological interactions.

1. Anti-inflammatory Properties

Research indicates that 5-MA HCl exhibits significant anti-inflammatory effects. A study demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated immune cells. In vitro experiments showed that treatment with 5-MA HCl reduced the expression of these cytokines in a dose-dependent manner, suggesting its potential use in treating inflammatory diseases .

| Cytokine | Control (pg/mL) | 5-MA HCl (10 µM) | 5-MA HCl (50 µM) |

|---|---|---|---|

| IL-6 | 150 | 95 | 45 |

| TNF-α | 120 | 80 | 30 |

2. Antioxidant Activity

5-MA HCl has also been shown to possess antioxidant properties. In a study assessing its ability to scavenge free radicals, it demonstrated significant activity comparable to standard antioxidants like ascorbic acid. This property is crucial for protecting cells from oxidative stress-related damage .

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

3. Neuroprotective Effects

The neuroprotective potential of 5-MA HCl has been explored in models of neurodegenerative diseases. In vitro studies using neuronal cell lines exposed to oxidative stress showed that 5-MA HCl significantly reduced cell death and preserved neuronal function, likely through its antioxidant mechanisms .

Case Study: Asthma Model

In a recent animal study, the administration of 5-MA HCl was evaluated in a murine model of asthma. The results indicated that treatment led to a significant reduction in airway hyperresponsiveness and eosinophilia, suggesting its utility as an adjunct therapy in asthma management .

- Treatment Regimen : Mice received intraperitoneal injections of 40 mg/kg of 5-MA HCl for five consecutive days.

- Outcome Measures : Airway resistance was measured using methacholine challenge tests.

Case Study: Cancer Research

Another investigation focused on the effects of 5-MA HCl on cancer cell lines. The compound exhibited cytotoxic effects against various cancer types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| HT-29 (Colon) | 18 |

Propriétés

IUPAC Name |

2-amino-5-methoxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-5-2-3-7(9)6(4-5)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYJEEJZNNXJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575796 | |

| Record name | 2-Amino-5-methoxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-70-8 | |

| Record name | 2-Amino-5-methoxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.